4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one
Description
The compound 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one is a tetrahydropyrimidine derivative featuring two hydroxy (-OH) and two trifluoromethyl (-CF₃) groups at positions 4 and 6 of the heterocyclic ring.
Properties
IUPAC Name |
4,6-dihydroxy-4,6-bis(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6N2O3/c7-5(8,9)3(16)1-4(17,6(10,11)12)14-2(15)13-3/h16-17H,1H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRWILLWLBACGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1(C(F)(F)F)O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Alkylation Approaches
A patented methodology (EP0244359A2) describes a two-step process for synthesizing fluorinated pyrimidine derivatives, which can be adapted for 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one. The protocol begins with halogenation of 2-mercapto-4,6-dihydroxypyrimidine precursors, followed by nucleophilic substitution with chlorodifluoromethane or 1,1-difluoroalkenes under strongly basic conditions. Key advantages include:
- Yield Enhancement : This method improves yields to >50% compared to direct fluorination (25% yield).
- Selectivity : The use of potassium carbonate or sodium hydride as a base minimizes side reactions.
Table 1: Reaction Conditions for Halogenation-Alkylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | Maximizes substitution efficiency |
| Solvent | Dimethylformamide (DMF) | Enhances solubility of intermediates |
| Temperature | 80–100°C | Accelerates reaction kinetics |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Direct Chemoselective O-Alkylation
A convergent strategy reported in ACS Omega employs 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents. By reacting these intermediates with hydroxyl-containing nucleophiles in acetonitrile or acetone, the method achieves 70–98% yields. Critical factors include:
- Solvent Effects : Acetone at reflux increases reaction rates compared to room-temperature conditions.
- Chemoselectivity : The iodine leaving group preferentially reacts with hydroxyl moieties over competing amine sites.
Table 2: Optimization of O-Alkylation Conditions
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | MeCN | Reflux | 1.0 | 90 |
| 2 | Me₂CO | 25°C | 1.0 | 70 |
| 3 | Me₂CO | Reflux | 0.5 | 89 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial adaptations of laboratory-scale methods prioritize throughput and purity. Continuous flow reactors enable:
- Precise Temperature Control : Mitigates decomposition of thermally sensitive intermediates.
- In-Line Purification : Integration with crystallization units reduces post-processing steps.
Crystallization and Chromatography
Final purification often involves mixed-solvent crystallization (e.g., ethanol/water) to isolate the target compound with >99% purity. High-performance liquid chromatography (HPLC) is reserved for analytical validation rather than bulk separation.
Structural Characterization and Validation
X-Ray Crystallography
Single-crystal X-ray analysis confirms the tetrahydropyrimidine ring geometry and stereoelectronic effects of trifluoromethyl groups. Key bond angles and distances include:
- C-F bond length: 1.34 Å (consistent with sp³ hybridization).
- Dihedral angle between pyrimidine and CF₃ groups: 112°, indicating mild steric strain.
Two-Dimensional NMR Spectroscopy
¹H-¹³C HSQC and HMBC experiments verify the absence of N-alkylation byproducts, confirming the chemoselectivity of O-alkylation routes.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield Range | Scalability | Purity |
|---|---|---|---|
| Halogenation-Alkylation | 50–65% | High | >95% |
| Direct O-Alkylation | 70–98% | Moderate | >99% |
The direct O-alkylation approach offers superior yields but requires expensive iodomethyl precursors. In contrast, halogenation-alkylation uses cheaper reagents but necessitates longer reaction times.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and trifluoromethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-one with structurally or functionally analogous compounds, highlighting substituent effects, synthetic routes, and inferred properties:
Key Observations:
Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability across all analogs. In MH84, -CF₃ groups on side chains improve CNS bioavailability . Hydroxy (-OH): Introduces polarity and hydrogen-bonding capacity, which may limit blood-brain barrier penetration in the target compound compared to thione or thioether analogs . Thione vs.
Synthetic Routes: Fluorinated pyrimidines (e.g., MH84) are synthesized via coupling reactions with fluorinated chalcones or phenethoxy groups, as seen in Kröhnke reactions . Thione derivatives (e.g., 2-thione analog) may involve refluxing with carbon disulfide and potassium hydroxide, as described in for related oxathiolanones .
Biological Relevance :
Biological Activity
4,6-Bis(hydroxy)-4,6-bis(trifluoromethyl)tetrahydropyrimidine-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and comparative studies with similar compounds.
The compound is structurally related to other pyrimidine derivatives that have been shown to inhibit branched-chain amino acid transaminases (BCATs), which are critical in amino acid metabolism and have implications in cancer metabolism. In particular, the trifluoromethyl group enhances the compound's potency against these enzymes.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on BCAT1 and BCAT2. The inhibition of these enzymes can lead to altered metabolic pathways in cancer cells, potentially reducing tumor growth and proliferation rates.
Efficacy Studies
A study published in Journal of Medicinal Chemistry explored various pyrimidinedione derivatives, including those with trifluoromethyl substitutions. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity against BCATs .
Table 1: IC50 Values of Pyrimidinedione Derivatives
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| BAY-069 | 0.5 | BCAT1 |
| Compound A | 1.2 | BCAT2 |
| 4,6-Bis(hydroxy)-4,6-bis(trifluoromethyl)tetrahydropyrimidine-2-one | TBD | TBD |
Case Study 1: Inhibition of Tumor Growth
In a preclinical model using xenograft tumors, treatment with compounds similar to 4,6-Bis(hydroxy)-4,6-bis(trifluoromethyl)tetrahydropyrimidine-2-one resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to disrupt metabolic pathways crucial for tumor survival .
Case Study 2: Selectivity and Toxicity
Further investigations into the selectivity of this compound revealed that while it effectively inhibited BCATs, it showed minimal toxicity towards normal cells at therapeutic doses. This selectivity is essential for developing safe cancer therapeutics .
Comparative Analysis
The biological activity of 4,6-Bis(hydroxy)-4,6-bis(trifluoromethyl)tetrahydropyrimidine-2-one can be compared with other known inhibitors:
Table 2: Comparison of Biological Activities
| Compound | Mechanism | Selectivity | Toxicity Level |
|---|---|---|---|
| BAY-069 | BCAT Inhibition | High | Low |
| 4,6-Bis(hydroxy)-4,6-bis(trifluoromethyl)tetrahydropyrimidine-2-one | BCAT Inhibition | TBD | TBD |
| Compound C | Other Enzyme Inhibitor | Moderate | Moderate |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Urea, β-keto ester, HCl (reflux) | ~60–70 | |
| Trifluoromethylation | (CF₃)SiMe₃, CuI, DMF, 80°C | ~50–60 | |
| Hydroxylation | BBr₃, CH₂Cl₂, 0°C→RT | ~75–85 |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Hydroxy stretches (3200–3600 cm⁻¹) and carbonyl (C=O) bands (1650–1750 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₆H₇F₆N₂O₃) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding reactivity .
Advanced: How do hydroxy and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Trifluoromethyl Groups : Electron-withdrawing effects activate adjacent positions for nucleophilic attack but reduce basicity of the pyrimidine ring. This can be quantified via Hammett σ constants (σₚ for CF₃ ≈ 0.88) .
- Hydroxy Groups : Act as hydrogen-bond donors, stabilizing transition states. However, they may require protection (e.g., silylation) during reactions with strong bases .
- Experimental Design :
- Compare reaction rates with/without protecting groups (e.g., TMS-protected vs. free hydroxy).
- Use DFT calculations to map electron density changes at reactive sites .
Advanced: What computational approaches are suitable for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., kinases) by sampling conformational flexibility of the trifluoromethyl groups .
- Molecular Dynamics (MD) : Simulates solvation effects and hydrogen-bond stability (e.g., hydroxy interactions with active-site residues) .
- Quantum Mechanics (QM) : DFT (B3LYP/6-31G*) calculates electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .
Q. Table 2: Computational Parameters
| Method | Software | Basis Set/Force Field | Output Metrics |
|---|---|---|---|
| Docking | AutoDock Vina | AMBER | Binding energy (ΔG) |
| MD | GROMACS | CHARMM36 | RMSD, H-bond occupancy |
| QM | Gaussian 16 | B3LYP/6-31G* | Electron density maps |
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
